molecular formula C17H12O2 B286398 3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one

3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one

Numéro de catalogue B286398
Poids moléculaire: 248.27 g/mol
Clé InChI: BOHYJZIKAWMMMF-JQIJEIRASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,3-dihydro-1H-inden-1-ylidene)-2-benzofuran-1(3H)-one, commonly known as DIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DIBO is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.

Mécanisme D'action

The mechanism of action of DIBO involves the inhibition of the enzyme cyclophilin A (CypA), which is involved in various cellular processes, including protein folding and trafficking. CypA has also been shown to play a role in the replication of viruses, making it a potential target for antiviral therapy.
Biochemical and Physiological Effects:
DIBO has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. DIBO has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DIBO is its high potency and specificity, making it suitable for use in medicinal chemistry research. DIBO has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in animal studies. However, one of the limitations of DIBO is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on DIBO, including the development of more potent and selective inhibitors of CypA, the optimization of DIBO for use in animal studies, and the evaluation of DIBO in clinical trials for the treatment of cancer and viral infections. Additionally, the potential use of DIBO in the treatment of inflammatory diseases and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, DIBO is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases, including cancer and viral infections. The synthesis of DIBO has been optimized to produce high yields of pure compound, making it suitable for use in medicinal chemistry research. Further research on DIBO is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of DIBO involves the reaction of 2-benzofuran-1,3-dione with 2,3-dihydroindene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an elimination reaction to form the final product. The synthesis of DIBO has been optimized to produce high yields of pure compound, making it suitable for use in medicinal chemistry research.

Applications De Recherche Scientifique

DIBO has been extensively studied for its potential therapeutic applications in the treatment of cancer and viral infections. In cancer research, DIBO has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DIBO has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In viral infection research, DIBO has been shown to inhibit the replication of HIV-1 and other retroviruses. DIBO has also been shown to inhibit the replication of hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.

Propriétés

Formule moléculaire

C17H12O2

Poids moléculaire

248.27 g/mol

Nom IUPAC

(3E)-3-(2,3-dihydroinden-1-ylidene)-2-benzofuran-1-one

InChI

InChI=1S/C17H12O2/c18-17-15-8-4-3-7-13(15)16(19-17)14-10-9-11-5-1-2-6-12(11)14/h1-8H,9-10H2/b16-14+

Clé InChI

BOHYJZIKAWMMMF-JQIJEIRASA-N

SMILES isomérique

C1C/C(=C\2/C3=CC=CC=C3C(=O)O2)/C4=CC=CC=C41

SMILES

C1CC(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C41

SMILES canonique

C1CC(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C41

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.